![molecular formula C21H23N5O2S B2442244 N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide CAS No. 883963-76-6](/img/structure/B2442244.png)
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in cancer angiogenesis .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Quinoxaline derivatives are pivotal in the development of various pharmaceuticals due to their diverse biological activities. The synthesis of quinoxaline involves condensing ortho-diamines with 1,2-diketones, leading to a compound that serves as a foundational structure for creating a wide variety of biologically active molecules. These compounds have been investigated for their potential in treating diseases, including their antitumoral properties. Quinoxalines serve as essential ligands in catalysis, highlighting their versatility in chemical synthesis and pharmaceutical applications (Pareek & Kishor, 2015).
Triazole Derivatives in Scientific Research
Triazole derivatives, characterized by their unique five-membered heterocyclic structure, are significant for their broad spectrum of biological activities. They have been the focus of numerous studies for their potential in developing new drugs. Triazole compounds exhibit anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Their versatility allows for structural variations, making them valuable in the synthesis of new pharmaceuticals. The development of triazole derivatives continues to be a critical area of research due to their potential to address new diseases and the ongoing challenges posed by drug-resistant bacteria (Ferreira et al., 2013).
Quinoxaline and Triazole Hybrids
The combination of quinoxaline and triazole structures into hybrid compounds has opened new avenues for antibacterial and antitumor research. These hybrids exhibit potent activity against various bacterial strains, including antibiotic-resistant ones. The hybridization approach enhances the broad-spectrum antibacterial activity, showcasing the potential of these compounds in developing novel therapeutic agents (Li & Zhang, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .
Mode of Action
This compound acts as an antagonist of the A2B receptor . By binding to the A2B receptor, it prevents the activation of the receptor by adenosine, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis . Therefore, by antagonizing the A2B receptor, this compound may inhibit angiogenesis, which is one of the major mechanisms for tumor growth regulation .
Pharmacokinetics
The presence of the [1,2,4]triazolo[4,3-a]quinoxaline moiety may enhance the compound’s stability and lipophilicity, potentially improving its absorption and distribution .
Result of Action
The antagonism of the A2B receptor by this compound may lead to a reduction in angiogenesis, thereby inhibiting tumor growth . Additionally, this compound has been found to potently intercalate DNA , which could further contribute to its anticancer activity.
Future Directions
The future directions for research on “N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide” and similar compounds could involve further exploration of their potential as antiviral, antimicrobial, and anticancer agents . Specifically, their role as VEGFR-2 inhibitors could be further investigated for potential applications in cancer treatment .
properties
IUPAC Name |
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(3)29(27,28)16-13-11-15(2)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLHDWQYXSLJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2442161.png)

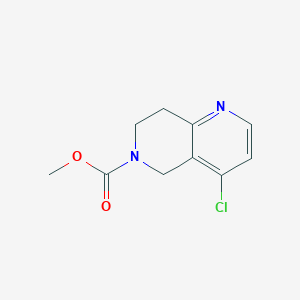
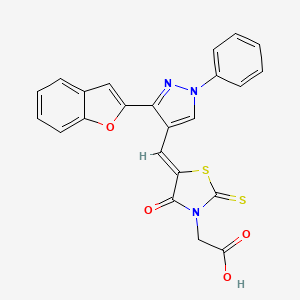
![N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2442170.png)
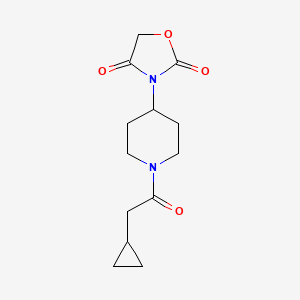
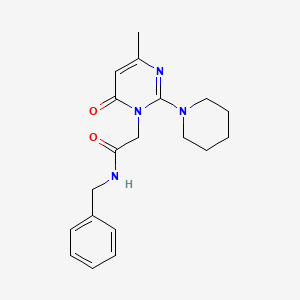
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)

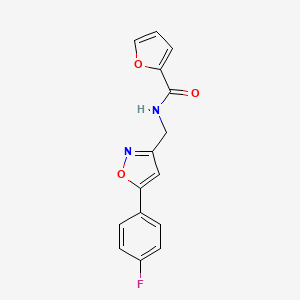
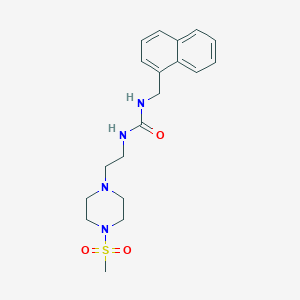

![2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442182.png)
